molecular formula C8H13NOS B2812935 N-(5-Methylthiolan-3-yl)prop-2-enamide CAS No. 1936599-71-1

N-(5-Methylthiolan-3-yl)prop-2-enamide

Cat. No.: B2812935
CAS No.: 1936599-71-1
M. Wt: 171.26
InChI Key: MTNDOHGMHHRTJS-UHFFFAOYSA-N
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Description

N-(5-Methylthiolan-3-yl)prop-2-enamide is a sulfur-containing organic compound characterized by a tetrahydrothiophene (thiolan) ring substituted with a methyl group at position 5 and a propenamide (acrylamide) group at position 3 (Figure 1). The thiolan ring contributes to its stereoelectronic properties, while the acrylamide moiety introduces reactivity typical of α,β-unsaturated carbonyl systems.

Properties

IUPAC Name

N-(5-methylthiolan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-3-8(10)9-7-4-6(2)11-5-7/h3,6-7H,1,4-5H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDOHGMHHRTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CS1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylthiolan-3-yl)prop-2-enamide typically involves the reaction of 5-methylthiolane-3-amine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. The use of automated systems and reactors also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Methylthiolan-3-yl)prop-2-enamide can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the amide group to form the corresponding amine.

    Substitution: The prop-2-enamide moiety can participate in nucleophilic substitution reactions, where the double bond is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(5-Methylthiolan-3-yl)prop-2-enamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study the effects of thiolane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may be exploited to develop compounds with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various chemical processes.

Mechanism of Action

The mechanism by which N-(5-Methylthiolan-3-yl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. The thiolane ring and the amide group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(5-Methylthiolan-3-yl)prop-2-enamide, we compare it structurally and functionally with analogs, leveraging principles from crystallography, hydrogen bonding, and impurity profiling.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Hydrogen Bonding Capacity (Donor/Acceptor) Potential Applications
This compound Thiolan + acrylamide Amide, thioether, alkene 1 donor (N–H), 2 acceptors (C=O, S) Drug design, polymer chemistry
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene + amino alcohol Amine, hydroxyl, thiophene 2 donors (N–H, O–H), 1 acceptor (O) Pharmaceutical impurity
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthalene + thiophene Amine, ether 1 donor (N–H), 2 acceptors (O, S) Metabolite/intermediate
Naphthalene-1-ol Naphthalene Hydroxyl 1 donor (O–H), 1 acceptor (O) Solubility studies

Key Comparisons

Hydrogen Bonding and Crystallography this compound’s amide group enables strong hydrogen bonds (N–H···O=C), which influence crystal packing and solubility. This aligns with Etter’s graph set analysis, where amides often form R₂²(8) motifs (cyclic dimers) . In contrast, thiophene- or naphthalene-containing analogs (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit weaker S···H or π-π interactions, reducing crystallinity compared to amides .

Reactivity and Stability

  • The acrylamide group in the target compound is prone to nucleophilic attack (e.g., Michael addition), unlike the amine or hydroxyl groups in analogs from . This reactivity could be exploited in drug design or polymer crosslinking.
  • Thiolan’s sulfur atom may enhance metabolic stability compared to thiophene derivatives, which are susceptible to oxidative metabolism .

Synthetic and Analytical Challenges

  • Impurity profiling of compounds like those in highlights the importance of chromatography and crystallography for structural validation. Tools like SHELXL (for refinement) and SHELXT (for space-group determination) could resolve stereochemical ambiguities in this compound .

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